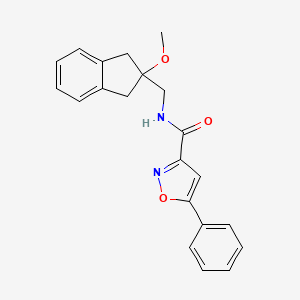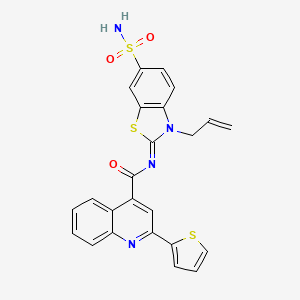![molecular formula C19H17BrN2OS B2355327 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 314076-32-9](/img/structure/B2355327.png)
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, also known as BRD-0705, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of thiazole-based inhibitors, which have been shown to have promising anti-cancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide derivatives have been investigated for their anticancer properties. Research by Ravinaik et al. (2021) demonstrated that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antifungal and Antimicrobial Properties
Studies have also explored the antifungal and antimicrobial potential of these compounds. Narayana et al. (2004) synthesized derivatives with antifungal properties, highlighting the versatility of this chemical structure in combating different types of infections (Narayana et al., 2004). Additionally, Bikobo et al. (2017) reported the synthesis of derivatives with significant antimicrobial activity, especially against Gram-positive bacterial strains (Bikobo et al., 2017).
Synthesis and Chemical Characterization
The synthesis and chemical characterization of these compounds have been a key area of research. Teitei (1980) described the synthesis process essential for testing these compounds as potential plant growth regulators (Teitei, 1980). Saeed et al. (2013) further contributed to the synthesis methods, demonstrating efficient ways to produce these compounds (Saeed & Rafique, 2013).
Photodynamic Therapy for Cancer
In the field of photodynamic therapy for cancer treatment, derivatives of this compound have been explored. Pişkin et al. (2020) synthesized new derivatives with high singlet oxygen quantum yield, demonstrating potential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Receptor Binding Studies
Research on receptor binding studies has also been conducted. Inamdar et al. (2013) investigated benzamide and furamide analogues linked to thiazole for their affinity to adenosine receptor subtypes, providing insights into the selectivity profile of these compounds (Inamdar et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 4-bromo-N-(4-mesitylthiazol-2-yl)benzamide is the elastase enzyme . Elastase is a serine protease that breaks down elastin, an important component of connective tissues. Inhibition of elastase can have significant effects on various biological processes, including inflammation and tissue remodeling.
Mode of Action
The compound interacts with its target, the elastase enzyme, by binding to its active site and inhibiting its activity . This inhibition prevents the enzyme from breaking down elastin, thereby affecting the processes that rely on this activity.
Result of Action
The inhibition of elastase by 4-bromo-N-(4-mesitylthiazol-2-yl)benzamide can lead to a decrease in elastin degradation . This could potentially result in reduced inflammation and tissue damage, particularly in conditions where elastase activity is implicated.
Propiedades
IUPAC Name |
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHINBDJLRUQPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
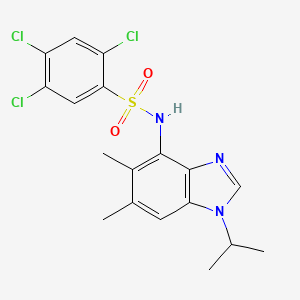
![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)
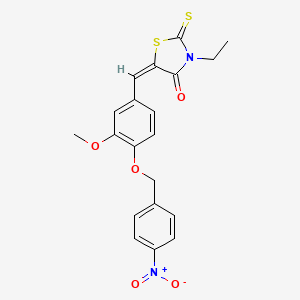


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)
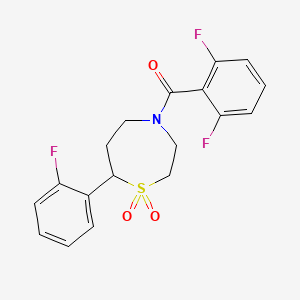
![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)
![[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2355264.png)
